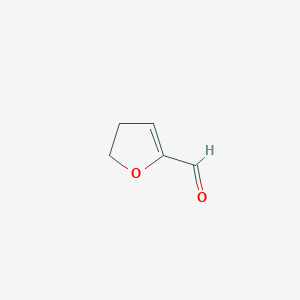

4,5-Dihydrofuran-2-carbaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dihydrofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEUNKGGNNAMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558135 | |

| Record name | 4,5-Dihydrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63493-93-6 | |

| Record name | 4,5-Dihydrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4,5 Dihydrofuran 2 Carbaldehyde and Its Hydroxylated Analogues

Formation via Dehydration of Carbohydrates

The dehydration of carbohydrates, particularly D-fructose, is a significant route for the synthesis of furan (B31954) derivatives, including hydroxylated 4,5-dihydrofuran-2-carbaldehyde intermediates. This process involves the removal of water molecules from the sugar, leading to the formation of the furan ring.

The conversion of D-fructose to 5-hydroxymethylfurfural (B1680220) (HMF) proceeds through a key intermediate, (4R,5R)-4-Hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde. nih.govnih.gov The mechanism for this transformation has been a subject of extensive research, with evidence pointing towards a cyclic pathway being dominant over an acyclic one. nih.govresearchgate.net

The process begins with the heating of D-fructose in a suitable solvent, which alters its anomeric composition. nih.govnih.gov Specifically, in dimethyl sulfoxide (B87167) (DMSO) at 150 °C, there is a slight increase in the α-furanose form at the expense of the β-pyranose tautomer. nih.govnih.gov The dehydration is proposed to be catalyzed by the solvent itself, like DMSO, and involves the elimination of three water molecules. nih.gov The furanose forms of D-fructose (α-f and β-f) undergo an initial dehydration step. nih.gov A crucial intermediate in this pathway has been identified through 1H and 13C NMR spectroscopy as (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde. nih.govnih.gov This marks the first direct identification of an intermediate in the dehydration of D-fructose. nih.gov Further dehydration of this intermediate leads to the formation of HMF. acs.orgnih.gov

In an alternative pathway, D-fructose can be converted first to 3,4-dihydroxy-2-dihydroxymethyl-5-hydroxymethyltetrahydrofuran, which then dehydrates to form 4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde, and finally HMF. acs.orgnih.gov

The choice of solvent and catalyst significantly impacts the yield and selectivity of hydroxylated this compound intermediates during carbohydrate dehydration.

Solvents:

Dimethyl Sulfoxide (DMSO): DMSO is an excellent medium for the dehydration of D-fructose to HMF, with studies showing high yields. nih.govresearchgate.net It can act as a catalyst in the reaction. nih.govnih.gov The use of DMSO can lead to a fructose (B13574) conversion of 72% and an HMF yield of 78% in a dual solvent system with 1,4-dioxane (B91453). researchgate.net Adding small amounts of DMSO to a reaction in 1,4-dioxane can increase the HMF yield up to 75% under batch conditions and 92% under continuous flow. sigmaaldrich.comnih.gov

1,4-Dioxane and Tetrahydrofuran (B95107) (THF): These polar aprotic solvents are highly suitable for the dehydration of fructose at high concentrations, yielding HMF at 77.7% and 78.8%, respectively, in the presence of an acid catalyst. rsc.org

Alcohols: Protic solvents like methanol (B129727) and butanol have also been investigated. Methanol shows higher reactivity for fructose conversion compared to water. nih.gov 1-Butanol has been reported to give a high HMF yield of 93% with 96% fructose conversion. researchgate.net

Water: While being a green solvent, water can lead to the formation of by-products like levulinic and formic acids through the rehydration of HMF. mdpi.com Even small amounts of water can negatively affect the HMF yield. sigmaaldrich.comnih.gov

Catalysts:

Acid Catalysts: Brønsted acids are commonly used to catalyze the dehydration of hexoses. nih.gov The reaction mechanism involves the protonation of the C2-OH group, initiating a cyclic dehydration process. nih.gov Solid acid catalysts like Amberlyst-15 have been effectively used. sigmaaldrich.comnih.gov Niobium-based catalysts, such as pristine Nb2O5 and composites with other metal oxides, have also been employed in aqueous media. nih.gov

Organocatalysts: Pyridinium-based sulfonate inner salts have demonstrated catalytic activity in the conversion of fructose to HMF. acs.org

Interactive Data Table: Effect of Solvents on HMF Yield from Fructose Dehydration

| Solvent System | Catalyst | Temperature (°C) | Fructose Conversion (%) | HMF Yield (%) | Reference |

| DMSO | None | 130 | 72 | - | nih.gov |

| DMSO/1,4-Dioxane | B-POP | 130 | 100 | 85 | researchgate.net |

| 1,4-Dioxane | HCl | - | - | 77.7 | rsc.org |

| Tetrahydrofuran | HCl | - | - | 78.8 | rsc.org |

| 1-Butanol | Amberlyst-15 | - | 96 | 93 | researchgate.net |

| 1,4-Dioxane + DMSO | Amberlyst-15 | - | - | 75 (batch) | sigmaaldrich.comnih.gov |

| 1,4-Dioxane + DMSO | Amberlyst-15 | - | - | 92 (continuous) | sigmaaldrich.comnih.gov |

Generation through Hydrolysis of Furan-2-carbaldehyde (Furfural)

Hydrolysis of furfural (B47365) can lead to the formation of various intermediates, including hydroxylated dihydrofuran-2-carbaldehydes. This process typically involves the ring-opening of the furanic structure.

The hydrolysis of furfural can proceed through different pathways, leading to a variety of products. One proposed pathway involves the hydrolytic ring-opening of the furan ring to form chain carbonyl compounds. nih.gov These intermediates can then undergo further reactions. While the direct formation of stable hydroxylated dihydrofuran-2-carbaldehyde intermediates from furfural hydrolysis is not extensively detailed in the provided search results, the formation of related furan derivatives and their subsequent reactions are discussed. For instance, the acid treatment of furfural can lead to degradation products like methyl levulinate in methanol and levulinic acid in water. nih.gov The conversion of furfural often leads to the formation of furfuryl alcohol through reduction. csic.esnrel.gov

Enantioselective Organocatalyzed Routes to 4,5-Dihydrofuran-2-carboxylates.

A significant advancement in the synthesis of dihydrofuran derivatives is the development of enantioselective organocatalyzed methods. These routes offer high stereocontrol in the formation of chiral 4,5-dihydrofuran-2-carboxylates.

One efficient method involves a consecutive reaction between α-keto esters and (Z)-(2-chloro-2-nitroethenyl)benzenes. thieme-connect.comresearchgate.net This sequence combines a Michael addition catalyzed by a (R,R)-TUC catalyst, followed by an intramolecular O-alkylation promoted by DABCO. thieme-connect.com This process yields alkyl 4,5-dihydrofuran-2-carboxylates as single diastereomers with high enantiomeric excesses, ranging from 86% to 97%. thieme-connect.com The reaction is typically carried out in a solvent like ethyl acetate (B1210297) at 0 °C for the Michael addition step, followed by the addition of DABCO at room temperature. thieme-connect.com

Other Synthetic Pathways to the 4,5-Dihydrofuran Ring System with Aldehyde or Related Functionality.

Besides the methods mentioned above, other synthetic strategies exist for constructing the 4,5-dihydrofuran ring system with an aldehyde or a related functional group.

An iridium-catalyzed asymmetric deoxygenative [3 + 2] cycloaddition between carboxylic acids and vinylcyclopropanes has been developed for the synthesis of enantioenriched tetrahydrofurans. acs.org This method overcomes challenges associated with using carboxylic acids in cycloadditions by forming a mixed anhydride (B1165640) in situ. acs.org The reaction proceeds through a zwitterionic π-allyl–Ir complex. acs.org

Another approach involves the synthesis of furan derivatives from various hydroxy ketones. The formation of the furan ring is facilitated in compounds with a strong intramolecular hydrogen bond between a hydroxyl and a carbonyl group. rsc.org

Furthermore, the synthesis of 2,5-dihydrofurans can be achieved through various catalytic methods, including palladium-catalyzed Heck reactions and gold-catalyzed cycloadditions. organic-chemistry.org

Iii. Mechanistic Elucidation of Reactions Involving 4,5 Dihydrofuran 2 Carbaldehyde Intermediates

Detailed Mechanistic Pathways in D-Fructose Dehydration

The conversion of D-fructose into valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) is a cornerstone of biorefinery research. The dehydration process proceeds through a series of complex steps, with 4,5-dihydrofuran-2-carbaldehyde intermediates playing a pivotal role.

A crucial breakthrough in understanding D-fructose dehydration has been the direct identification of a key intermediate, (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde. nih.gov This was achieved through in-situ 1H and 13C NMR spectroscopy during the dehydration of D-fructose in dimethyl sulfoxide (B87167) (DMSO) at 150°C. nih.gov The appearance of new peaks in the NMR spectra was attributed to the formation of this dihydrofuran-2-aldehyde intermediate. nih.gov Specifically, 13C NMR signals for this intermediate were observed at 122.8, 156.8, and 184.9 ppm. nih.gov

Further studies have corroborated the involvement of such intermediates. For instance, in DMSO, D-fructose is first converted to 3,4-dihydroxy-2-dihydroxymethyl-5-hydroxymethyltetrahydrofuran, which then dehydrates to form 4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde before ultimately yielding 5-HMF. nih.gov This stepwise dehydration highlights the significance of the dihydro-furan-2-carbaldehyde as a distinct and observable intermediate in the reaction pathway. Two primary mechanistic hypotheses exist for fructose (B13574) dehydration: one involving a cyclic pathway that maintains the fructofuranose ring structure, and another proceeding through open-chain intermediates. researchgate.net The evidence, particularly the identification of cyclic intermediates like (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde, lends strong support to the dominance of the cyclic pathway. researchgate.netresearchgate.net

Table 1: Key Intermediates in D-Fructose Dehydration

| Intermediate Name | Method of Identification | Key Spectroscopic Data |

| (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde | 1H and 13C NMR Spectroscopy | 13C NMR signals at 122.8, 156.8, and 184.9 ppm nih.gov |

| 3,4-dihydroxy-2-dihydroxymethyl-5-hydroxymethyltetrahydrofuran | In-situ 13C NMR Spectroscopy | Precursor to 4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde nih.gov |

The choice of solvent and catalyst profoundly influences the rate and selectivity of D-fructose dehydration. Dimethyl sulfoxide (DMSO) has emerged as a particularly effective medium, often acting as both a solvent and a catalyst. nih.govnih.gov In the absence of an external acid catalyst, DMSO itself can catalyze the dehydration of the furanose forms of D-fructose to HMF. nih.gov The reaction rate in DMSO is significantly faster, by as much as three orders of magnitude, compared to reactions in water or methanol (B129727). nih.gov

The solvent environment also dictates the product distribution. In DMSO, the reaction proceeds cleanly towards HMF with minimal side reactions. nih.gov Conversely, in aqueous media, the initially formed HMF is susceptible to further hydrolysis, leading to the formation of levulinic acid and formic acid. nih.govnih.gov Methanol as a solvent leads to the formation of anhydro-D-fructoses instead of HMF. nih.gov The use of organic solvents can suppress the degradation of furan (B31954) derivatives and limit the formation of undesirable byproducts known as humins. nih.gov For example, humin production from D-fructose is significantly lower in ethyl acetate (B1210297) compared to water. nih.gov

Various catalytic systems have been developed to enhance the efficiency of fructose dehydration. These include acidic ion-exchange resins, metal phosphates (vanadium, niobium, zirconium), and the use of supercritical fluids and ionic liquids. nih.gov The addition of inorganic salts, such as NaCl, to biphasic systems can improve HMF yields by increasing its partitioning into the organic extracting phase. researchgate.net For instance, a biphasic system with tetrahydrofuran (B95107) saturated with NaCl demonstrated high HMF selectivity (83%) and a high partition coefficient. researchgate.net

Table 2: Effect of Solvent on D-Fructose Dehydration Product Distribution

| Solvent | Primary Product(s) | Key Observations |

| Dimethyl Sulfoxide (DMSO) | 5-Hydroxymethylfurfural (HMF) | Acts as a catalyst, significantly enhances reaction rate. nih.govnih.gov |

| Water | 5-Hydroxymethylfurfural (HMF), Levulinic Acid, Formic Acid | HMF is an intermediate that undergoes further hydrolysis. nih.govnih.gov |

| Methanol | Anhydro-D-fructoses | HMF is not the primary product. nih.gov |

| Ethyl Acetate | 5-Hydroxymethylfurfural (HMF) | Reduces humin formation compared to water. nih.gov |

Mechanistic Aspects of Furan-2-carbaldehyde Hydrolysis

The hydrolysis of furan-2-carbaldehyde (furfural) and its derivatives is a critical reaction, particularly in the context of their stability and further transformations in aqueous acidic environments. The mechanism of acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran (B142691) has been studied, providing insights applicable to furan-2-carbaldehyde. researchgate.net

The proposed mechanism involves a slow proton transfer to the α-carbon atom of the furan ring as the initial and rate-determining step. researchgate.net This protonation leads to the formation of a protonated furan intermediate. researchgate.net For furan itself, this leads to the formation of 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol. researchgate.net The subsequent steps involve the opening of the furan ring. It is important to note that the rate of this acid-catalyzed reaction often correlates with the Hammett acidity function (H₀). researchgate.net The solvent deuterium (B1214612) isotope effect (kH/kD) for the hydrolysis of 2,5-dimethylfuran was found to be 1.7, further supporting a mechanism involving a proton transfer in the rate-determining step. researchgate.net

Proton Transfer Mechanisms in Dihydrofuran-Forming Reactions

Proton transfer is a fundamental process in many organic reactions, including the formation of dihydrofurans. These transfers can occur through various mechanisms, which can be broadly categorized as intermolecular or intramolecular. masterorganicchemistry.com

In the context of dihydrofuran formation from precursors like 1,4-dicarbonyl compounds (the Paal-Knorr synthesis of furans), proton transfer is a key step. youtube.com The reaction is typically acid-catalyzed, and the initial step involves the protonation of one of the carbonyl oxygens. youtube.com Subsequent steps involve intramolecular nucleophilic attack by the other carbonyl group (in its enol form) and a series of proton transfers to facilitate dehydration and ultimately form the furan ring. youtube.com

The mechanism of proton transfer can be direct (intramolecular) or mediated by a "proton shuttle" molecule, such as the solvent (e.g., water). masterorganicchemistry.com Intramolecular proton transfers are more likely to occur if they can proceed through a relatively stable cyclic transition state, typically five- or six-membered. masterorganicchemistry.com In many cases, a sequence of deprotonation and protonation steps involving a proton shuttle is the more accurate depiction of the mechanism. masterorganicchemistry.com The study of proton transfer reactions in molecules like 2-methylfuran (B129897) has shown that they can lead to the formation of carbene intermediates, which then undergo ring-opening. researchgate.net These fundamental principles of proton transfer are integral to understanding the mechanistic details of reactions involving the formation and transformation of this compound and related compounds. nih.gov

Iv. Advanced Spectroscopic Characterization for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. mdpi.com For 4,5-Dihydrofuran-2-carbaldehyde, both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of each atom.

Application of ¹H and ¹³C NMR for Structural Assignment of this compound Intermediates

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the vinylic proton, and the two methylene (B1212753) groups of the dihydrofuran ring. The aldehydic proton (H1) should appear as a singlet in the downfield region, typically around 9.5-10.0 ppm. The vinylic proton (H3) is expected to resonate at approximately 6.8-7.2 ppm, likely as a triplet due to coupling with the adjacent methylene protons at C4. The protons on the carbon adjacent to the oxygen (C5) would be the most shielded of the ring protons, appearing further upfield.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most deshielded, with a chemical shift anticipated in the 185-195 ppm range. rsc.org The olefinic carbons (C2 and C3) would have signals in the vinylic region, while the two saturated carbons (C4 and C5) of the ring would appear in the aliphatic region. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CHO) | 9.6 (s) | 192.0 |

| 2 (C=) | - | 155.0 |

| 3 (=CH) | 7.0 (t) | 125.0 |

| 4 (-CH2-) | 2.5 (q) | 28.0 |

| 5 (-CH2-O) | 4.4 (t) | 70.0 |

| Predicted data is synthesized from spectral information of related compounds like 2,3-dihydrofuran (B140613) and acrolein derivatives. chemicalbook.comrsc.org |

In-Situ NMR Studies for Reaction Monitoring and Intermediate Identification

In-situ NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time, providing kinetic data and enabling the detection of transient intermediates. beilstein-journals.orgnih.gov This technique can be applied to investigate the synthesis of this compound, for instance, through the selective oxidation of 4,5-dihydrofuran-2-methanol or via a cyclization-formylation cascade from an appropriate acyclic precursor.

By setting up the reaction directly within an NMR tube inside the spectrometer, spectra can be acquired at regular intervals. nih.gov This allows researchers to track the decrease in the intensity of reactant signals and the simultaneous increase in the intensity of the signals corresponding to this compound. For example, in a hypothetical oxidation reaction, one would monitor the disappearance of the hydroxymethyl proton signals of the starting alcohol and the appearance of the characteristic aldehydic proton signal around 9.6 ppm. researchgate.netresearchgate.net This approach provides detailed kinetic profiles and can reveal the presence of short-lived intermediates that might not be observable by conventional offline analysis. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule. mt.comyoutube.com The spectra are highly characteristic and act as a molecular "fingerprint". researchgate.net For this compound, IR and Raman spectroscopy can confirm the presence of the aldehyde and the dihydrofuran ring system.

The most prominent peak in the IR spectrum would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1680-1705 cm⁻¹. The aldehydic C-H stretch would appear as one or two distinct bands between 2700 and 2900 cm⁻¹. Other key absorptions include the C=C stretching of the double bond within the ring (around 1640-1660 cm⁻¹), the C-O-C stretching of the ether linkage (1050-1150 cm⁻¹), and the sp² and sp³ C-H stretching vibrations just above and below 3000 cm⁻¹, respectively. proquest.comresearchgate.net

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, the C=C double bond, being more polarizable, often produces a strong signal in the Raman spectrum. mt.com Low-frequency modes observed in Raman spectra can also provide insight into the molecule's conformational flexibility and lattice vibrations in the solid state. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H Stretch | IR | 2720, 2820 |

| C=O Stretch | IR | 1685 |

| C=C Stretch | IR/Raman | 1650 |

| C-O-C Stretch | IR | 1100 |

| sp² C-H Stretch | IR/Raman | 3050 |

| sp³ C-H Stretch | IR/Raman | 2850-2960 |

| Expected frequencies are based on established group frequencies for aldehydes and cyclic ethers. proquest.comresearchgate.netglobalresearchonline.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₆O₂), the exact monoisotopic mass is 98.03678 Da. nih.govepa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 98. The fragmentation of this ion would be expected to follow pathways characteristic of aldehydes and cyclic ethers. A primary fragmentation would be the loss of the formyl radical (•CHO), resulting in a fragment ion at m/z 69. Another common fragmentation for aldehydes is the loss of carbon monoxide (CO), which would yield a fragment at m/z 70. Further fragmentation of the dihydrofuran ring could also occur. Analysis of these fragments helps to confirm the proposed structure. mdpi.comnist.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Identity |

| 98 | [C₅H₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 97 | [M-H]⁺ | Loss of a hydrogen radical |

| 69 | [M-CHO]⁺ | Loss of the formyl radical |

| 70 | [M-CO]⁺˙ | Loss of carbon monoxide |

| Predicted fragmentation patterns are based on the known behavior of aldehydes and furans in mass spectrometry. mdpi.comnist.govnist.gov |

V. Stereochemical Investigations of 4,5 Dihydrofuran 2 Carbaldehyde and Its Chiral Derivatives

Absolute Configuration Assignment of Chiral 4,5-Dihydrofuran-2-carbaldehyde Analogues

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, of chiral molecules is a fundamental challenge in stereochemistry. For chiral analogues of this compound, a definitive assignment of their stereochemistry is crucial for understanding their chemical and biological properties. Various sophisticated techniques are employed for this purpose, with Vibrational Circular Dichroism (VCD) spectroscopy emerging as a particularly powerful tool. nih.govrsc.org

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting spectrum is unique to a specific enantiomer, meaning that mirror-image enantiomers produce mirror-image VCD spectra. nih.gov This principle allows for the unambiguous determination of a molecule's absolute configuration. nih.gov The practical application of VCD for this purpose relies on comparing the experimental VCD spectrum with quantum-mechanical predictions of the spectra for the different possible enantiomers. nih.gov This is often achieved using density functional theory (DFT) calculations. rsc.orgresearchgate.net

The process typically involves the following steps:

Conformational Analysis: For flexible molecules, a thorough search for all possible low-energy conformations is performed using computational methods like molecular mechanics. researchgate.net

Quantum-Mechanical Calculations: The VCD and infrared (IR) spectra for each significant conformer of a chosen enantiomer are calculated using DFT. researchgate.net

Spectral Comparison: The calculated spectra are Boltzmann-averaged based on their relative energies and then compared to the experimental VCD and IR spectra of the unknown sample. researchgate.net A good match between the experimental spectrum and the calculated spectrum for a particular enantiomer allows for the confident assignment of the absolute configuration. nih.govrsc.org

This methodology has been successfully applied to determine the absolute configuration of a wide range of complex natural products, including molecules with multiple chiral centers. nih.govresearchgate.netnih.gov For instance, the absolute configuration of the complex natural product stypotriol (B1260167) was determined by analyzing the VCD spectrum of its triacetate derivative. researchgate.netnih.gov

Another established method for determining the absolute configuration of chiral alcohols, which could be relevant for derivatives of this compound, is the Mosher's method. This technique involves the chemical derivatization of the alcohol with a chiral reagent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters. nih.govnih.gov The differences in the chemical shifts of specific protons or fluorine atoms in the two diastereomers can be correlated to the absolute configuration at the chiral center of the original alcohol. nih.gov

Enantioselective Synthesis Strategies for Chiral 4,5-Dihydrofuran Derivatives

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern organic chemistry, particularly for the preparation of pharmaceuticals and other biologically active compounds. pharmasalmanac.com For chiral 4,5-dihydrofuran derivatives, a variety of enantioselective synthesis strategies have been developed to control the formation of specific stereoisomers. These methods often employ chiral catalysts or auxiliaries to induce asymmetry in the reaction.

One prominent approach involves the asymmetric cycloaddition of furans, which act as 4π diene components, to generate chiral dihydrofuran derivatives. researchgate.net Chiral catalysts, often based on transition metals like copper or palladium complexed with chiral ligands, are utilized to control the facial selectivity of the cycloaddition reaction, leading to the preferential formation of one enantiomer. researchgate.net For example, the Diels-Alder reaction between furan (B31954) and various dienophiles in the presence of a chiral catalyst can yield highly enantioenriched dihydrofuran products. researchgate.net

Another powerful strategy is the organocatalytic asymmetric synthesis of dihydrofurans. This approach utilizes small organic molecules as chiral catalysts. For example, a one-pot Michael addition of 1,3-dicarbonyl compounds to nitroolefins followed by an iodine-mediated cyclization, catalyzed by a chiral bifunctional organocatalyst, can produce dihydrofuran derivatives with high yields, excellent diastereoselectivities, and high enantioselectivities. researchgate.net Similarly, a cascade Friedel-Crafts alkylation/annulation process using a bifunctional squaramide catalyst can construct dihydrofuranoindoles with good enantioselectivity. researchgate.net

Photochemical methods have also been explored for the asymmetric synthesis of dihydrofurans. A novel retro-Claisen photorearrangement has been reported where irradiation of certain ketone precursors leads to the formation of dihydrofuran derivatives. acs.orgnih.gov By employing a solid-state ionic chiral auxiliary approach, where a carboxylic acid substituent on the reactant is ionically bonded to an optically pure amine, enantiomeric excesses of up to 93% have been achieved. nih.gov X-ray crystallography revealed that the enantioselectivity arises from the preferred conformation of the reactant in the crystal lattice. nih.gov

Furthermore, metal-mediated cyclizations offer a route to chiral dihydrofurans. For instance, the synthesis of a dihydrorosefuran analogue involved a key step where a silver(I)-mediated intramolecular addition of a hydroxyl group to an allene (B1206475) moiety formed the 2,5-dihydrofuran (B41785) ring. nih.govd-nb.info The chirality was introduced through a lipase-catalyzed kinetic resolution of an allenic alcohol precursor. nih.gov

The following table summarizes some of the enantioselective strategies for synthesizing chiral dihydrofuran derivatives:

| Synthesis Strategy | Catalyst/Auxiliary | Key Reaction Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Asymmetric Diels-Alder | Chiral Copper or Palladium Catalyst | Cycloaddition | Up to 98% | - |

| Organocatalytic Michael Addition/Cyclization | Chiral Bifunctional Organocatalyst | Michael Addition/Cyclization | Up to 99% | >99% |

| Organocatalytic Friedel-Crafts/Annulation | Bifunctional Squaramide | Cascade Reaction | 38-99% | trans-exclusive |

| Photochemical Retro-Claisen Rearrangement | Ionic Chiral Auxiliary | Photorearrangement | Up to 93% | - |

| Silver(I)-Mediated Cyclization | - (Chirality from precursor) | Intramolecular Addition | High (from resolved precursor) | - |

Enzymatic Approaches for Stereocontrol in Dihydrofuran Synthesis

Enzymes, as natural catalysts, offer remarkable chemo-, regio-, and enantioselectivity in chemical transformations, making them highly valuable tools for the synthesis of chiral molecules. nih.goveurekaselect.comresearchgate.net Their ability to function under mild conditions and often in aqueous environments presents a green and efficient alternative to traditional chemical methods. pharmasalmanac.com In the context of dihydrofuran synthesis, enzymatic approaches, particularly those involving lipases, have been successfully employed for achieving stereocontrol, primarily through kinetic resolution.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This allows for the separation of the unreacted, slower-reacting enantiomer and the product, both in enantioenriched forms. Lipases are particularly well-suited for this purpose due to their broad substrate tolerance and high enantioselectivity. thieme-connect.denih.gov

A common application of lipases is the enantioselective acylation or hydrolysis of alcohols or their corresponding esters. For example, in the synthesis of a chiral dihydrorosefuran analogue, a key step involved the kinetic resolution of a racemic allenic alcohol using lipase (B570770) AK-catalyzed acetylation. nih.gov This allowed for the separation of the unreacted (S)-alcohol from the acetylated (R)-enantiomer. nih.govd-nb.info

Similarly, lipases from various sources, such as Pseudomonas fluorescens, Pseudomonas cepacia, and Candida antarctica (CAL-B), have been effectively used in the kinetic resolution of Morita-Baylis-Hillman adducts, which can be precursors to functionalized dihydrofurans. nih.gov These resolutions can be achieved through either the hydrolysis of racemic esters or the transesterification of racemic alcohols, often yielding products with very high enantiomeric excess (>90% ee) at around 50% conversion. nih.gov The choice of lipase, acyl donor, and solvent can significantly influence the efficiency and selectivity of the resolution. nih.gov For instance, Novozym 435, an immobilized form of CAL-B, has shown excellent selectivity in the resolution of certain substrates. nih.govnih.gov

The desymmetrization of prochiral compounds is another powerful enzymatic strategy that can theoretically lead to a 100% yield of a single enantiomer. pharmasalmanac.com For instance, the enantioselective desymmetrization of prochiral allenic diols catalyzed by a lipase from porcine pancreas has been used to produce axially chiral allenes, which can then be cyclized to form geminally disubstituted dihydrofurans in high optical purity. thieme-connect.de

The following table provides examples of enzymatic approaches for stereocontrol in the synthesis of chiral dihydrofuran precursors:

| Enzymatic Strategy | Enzyme | Substrate Type | Transformation | Enantiomeric Excess (ee) |

| Kinetic Resolution | Lipase AK | Racemic Allenic Alcohol | Acetylation | High |

| Kinetic Resolution | Pseudomonas fluorescens Lipase | Racemic Morita-Baylis-Hillman Acetates | Hydrolysis | >90% |

| Kinetic Resolution | Novozym 435 (immobilized CAL-B) | Racemic Morita-Baylis-Hillman Butyrates | Hydrolysis | >90% (E > 3000) |

| Kinetic Resolution | Candida antarctica Lipase B (Novozym 435) | Racemic 1-(2-furyl)ethanol | Transesterification | 89% (substrate) |

| Desymmetrization | Porcine Pancreas Lipase | Prochiral Allenic Diol | Monoesterification | High |

The use of enzymes in the synthesis of chiral dihydrofuran derivatives represents a significant advancement, offering a sustainable and highly selective method for obtaining enantiomerically pure compounds. nih.goveurekaselect.comresearchgate.net

Vi. Chemical Reactivity and Synthetic Transformations of 4,5 Dihydrofuran 2 Carbaldehyde

Reactivity of the Aldehyde Moiety within the Dihydrofuran Ring System

The aldehyde group in 4,5-dihydrofuran-2-carbaldehyde, being conjugated with the endocyclic double bond, exhibits the typical reactivity of an α,β-unsaturated aldehyde. This includes susceptibility to both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon of the double bond) by nucleophiles. The specific reaction pathway is often influenced by the nature of the nucleophile and the reaction conditions.

For instance, reactions with strong, "hard" nucleophiles such as organolithium reagents or Grignard reagents are likely to favor 1,2-addition to the carbonyl group, yielding the corresponding secondary alcohols. In contrast, "soft" nucleophiles like cuprates or thiols tend to undergo 1,4-conjugate addition.

Analogous to the reactivity of structurally similar 3,4-dihydropyran-5-carbaldehyde, the aldehyde moiety can participate in various condensation reactions. chim.it For example, it can react with stabilized ylides in Wittig-type reactions to extend the side chain, or with amines to form Schiff bases or enamines. The reaction with primary amines can sometimes be followed by ring-opening of the dihydrofuran moiety. chim.it

Derivatization Strategies for Functionalization and Diversification

The strategic modification of this compound allows for the generation of a library of derivatives with diverse functionalities. These derivatization strategies can target either the aldehyde group or the dihydrofuran ring.

Table 1: Derivatization Reactions of the Aldehyde Group

| Reagent/Reaction Type | Product Functional Group |

| Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Oxidizing agents (e.g., PCC, DMP) | Carboxylic acid |

| Wittig reagents (R-CH=PPh₃) | Alkene |

| Grignard reagents (R-MgX) | Secondary alcohol |

| Cyanide (e.g., KCN) | Cyanohydrin |

| Amines (R-NH₂) | Imine (Schiff base) |

Furthermore, derivatization can be achieved using specialized reagents to introduce specific tags or functionalities. For example, derivatization with agents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be employed for analytical purposes, such as enhancing detection in mass spectrometry. nih.gov While not specifically reported for this compound, this method is generally applicable to aldehydes. nih.gov

Ring-Opening and Rearrangement Reactions of Dihydrofuran Intermediates

The dihydrofuran ring in this compound and its derivatives is susceptible to ring-opening and rearrangement reactions under various conditions, providing access to acyclic or different heterocyclic scaffolds.

Lewis acid-catalyzed ring-opening of related 2,3-dihydrofuran (B140613) acetals has been shown to be an effective method for generating functionalized intermediates. mdpi.com For example, 5-(indolyl)-2,3-dihydrofuran acetals undergo intramolecular benzannulation upon treatment with a Lewis acid to form 1-hydroxycarbazole-2-carboxylates. mdpi.com This suggests that derivatives of this compound could undergo similar transformations.

Cobalt-catalyzed enantioselective ring-opening reactions of 2,5-dihydrofurans have also been reported, yielding acyclic organozinc compounds that can be further functionalized. nih.gov This process involves the formation of a cobalt vinylidene species and proceeds through a [2+2]-cycloaddition pathway.

Additionally, thermal treatment of 2-amino-4,5-dihydro-3-furancarbonitriles, which share the dihydrofuran core, with carboxylic acids can induce a ring-opening reaction to produce 2-cyanobutanamide derivatives. researchgate.net

Applications in the Synthesis of Complex Heterocyclic Compounds

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. The aldehyde can act as an electrophilic site for cyclization reactions, while the dihydrofuran ring can be a precursor to other functionalities.

A notable application of aldehydes in heterocyclic synthesis is the construction of substituted pyrroles and dihydropyrroles. For instance, a multi-component reaction involving a ketone, an aldehyde, and a nitroalkane can lead to the formation of nitro ketones, which can then be hydrogenated and cyclized to yield 3,4-dihydro-2H-pyrroles. nih.gov this compound could potentially be employed as the aldehyde component in such a sequence.

Furthermore, heterocyclic aldehydes are key intermediates in the synthesis of fused heterocyclic systems. For example, the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has been utilized in the synthesis of novel pyrimidines and pyrrolopyrimidines. shd-pub.org.rs This highlights the potential of using the aldehyde functionality on a heterocyclic core to build additional rings.

Vii. Theoretical and Computational Chemistry Approaches to 4,5 Dihydrofuran 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and energetics of molecules like 4,5-Dihydrofuran-2-carbaldehyde. These calculations can determine key properties such as proton affinities and the stability of various intermediates. For instance, in studies of related bis(guanylhydrazone)s, DFT calculations have been used to analyze fragmentation pathways. These studies calculate the first and second proton affinities to provide a qualitative interpretation of dication abundance in mass spectrometry, highlighting how molecular structure influences electronic properties and fragmentation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is crucial for mapping the complex reaction mechanisms involving this compound. This compound is a key intermediate in the acid-catalyzed dehydration of fructose (B13574) to produce 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comrug.nl Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches have been successfully used to study the mechanism and energetics of this conversion in aqueous solutions. acs.orgacs.org

These computational studies have helped to build detailed microkinetic models. For example, a model for the dehydration of fructose to HMF in acidic water identified an intramolecular hydride transfer as the rate-limiting step. researchgate.net The model also predicted the formation of stable intermediates, one of which is structurally similar to (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde, an intermediate that has been identified experimentally through NMR studies. researchgate.netrug.nlresearchgate.netvdoc.pub The agreement between the computationally predicted intermediates and those observed experimentally validates the proposed reaction pathways. osti.gov

Prediction of Spectroscopic Parameters for Structural Confirmation

Computational methods are frequently used to predict spectroscopic parameters, which aids in the structural confirmation of reaction intermediates like this compound. Theoretical calculations can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

In the study of fructose dehydration, intermediates are often identified and characterized using ¹H and ¹³C NMR spectroscopy. rug.nlresearchgate.netvdoc.pub The experimental identification of (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde relies on matching observed NMR spectra with known data or computationally predicted values. rug.nlacs.org For example, during the reaction of fructose in DMSO, new carbon resonances appear that correspond to the formation of intermediates, which are eventually converted to HMF. osti.gov The theoretically calculated potential energy landscape can confirm that these experimentally identified intermediates correspond to local energy minima. osti.gov

The table below shows a comparison of experimentally observed ¹³C NMR chemical shifts for HMF, the final product of the reaction pathway involving the this compound intermediate, with those reported in the literature, demonstrating the utility of spectroscopy in product identification. osti.gov

| Carbon Atom | Observed Chemical Shift (ppm) |

| C1' (CH₂OH) | 56.5 |

| C2' (C=C) | 110.0 |

| C3' (C=C) | 124.6 |

| C4' (C-O) | 151.8 |

| C5' (C-CHO) | 162.0 |

| C6' (CHO) | 178.3 |

Table: Experimentally observed ¹³C NMR chemical shifts for 5-Hydroxymethylfurfural (HMF) formed from fructose dehydration. Data sourced from a combined experimental and computational study. osti.gov

Conformational Analysis of Dihydrofuran Ring Systems

The conformation of the dihydrofuran ring is a critical aspect of the reactivity and stability of this compound. The molecule's three-dimensional structure, including the puckering of the five-membered ring and the orientation of its substituents, influences its energetic profile and how it interacts with other molecules.

Computational studies have revealed that the dehydration of fructose to HMF proceeds via a cyclic route involving furanose intermediates. mdpi.comrug.nl The conformation of fructose itself plays a role; in water, a significant fraction exists in the furanose form, which is readily available for the dehydration reactions that lead to the formation of the dihydrofuran ring of the intermediate. mdpi.com The stability of different conformers of the dihydrofuran ring system can be assessed using quantum chemical calculations, which helps to understand why certain reaction pathways are favored over others. This analysis is essential for building accurate models of reaction kinetics and mechanisms. dokumen.pub

Viii. Green Chemistry Principles in the Synthesis and Utility of 4,5 Dihydrofuran 2 Carbaldehyde

Biomass-Derived Feedstocks for Sustainable Production

The foundation of sustainable chemical production lies in the use of renewable feedstocks, with biomass being a primary alternative to petroleum-based resources. nih.govglobethesis.com Furan (B31954) derivatives, in particular, are recognized as key platform chemicals derivable from the dehydration of carbohydrates found abundantly in lignocellulosic biomass. nih.govmdpi.com

Key biomass-derived platform molecules that serve as precursors to furan derivatives include furfural (B47365) (from C5 sugars like xylose) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars like fructose (B13574) and glucose). nih.govmdpi.comosti.gov These sugars are obtained through the hydrolysis of hemicellulose and cellulose, which are major components of agricultural waste such as corncobs, bagasse, and straw. nih.govresearchgate.netresearchgate.net The conversion of these carbohydrates into HMF and furfural is typically achieved through acid-catalyzed dehydration. mdpi.comresearchgate.net For instance, solid acid catalysts have been developed for these conversions, offering advantages like recyclability and stability. nih.gov

While the direct synthesis of 4,5-Dihydrofuran-2-carbaldehyde from biomass is not extensively documented, its structure suggests a logical synthetic pathway from these bio-based furans. The partial and selective hydrogenation of the furan ring in a precursor like furfural or a related derivative would yield the dihydro- structure. Catalytic reduction of furanic compounds is a well-established field, and controlling the extent of hydrogenation is key to selectively producing dihydrofurans over more saturated products like tetrahydrofurans. acs.orgmdpi.com For example, the catalytic reduction of furfural can yield furfuryl alcohol or tetrahydrofurfuryl alcohol, depending on the catalyst and conditions, highlighting the potential for controlled hydrogenation to access dihydro- intermediates. mdpi.com The utilization of chitin, the second most abundant form of biomass, to produce nitrogen-containing furan derivatives also showcases the expanding scope of biomass as a feedstock for complex chemical synthesis, adhering to green chemistry principles. rsc.org

| Feedstock | Biomass Source | Derived Platform Chemical | Potential Route to Dihydrofurans |

| Hemicellulose | Agricultural waste (e.g., corncobs, bagasse) researchgate.netresearchgate.net | Furfural researchgate.net | Partial hydrogenation of the furan ring |

| Cellulose | Lignocellulosic biomass (e.g., wood, straw) nih.govresearchgate.net | 5-Hydroxymethylfurfural (HMF) mdpi.com | Transformation and subsequent partial hydrogenation |

| Fructose/Glucose | Carbohydrates, Starch mdpi.comosti.gov | 5-Hydroxymethylfurfural (HMF) osti.gov | Derivatization followed by selective reduction |

| Chitin | Crustacean shells rsc.org | N-acetylglucosamine -> 3-acetamido-5-acetylfuran (B13792600) rsc.org | Demonstrates biomass-to-furan pathway potential |

Catalysis in Environmentally Benign Solvents

A core tenet of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. rsc.org Water, supercritical fluids, and ionic liquids are prominent examples of greener solvents that can enhance reaction safety and facilitate catalyst recycling. mdpi.comrsc.org

Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have gained attention as both catalysts and reaction media for furan synthesis. tandfonline.commdpi.comyoutube.com They are characterized by low vapor pressure, good thermal stability, and tunable properties. mdpi.comyoutube.com For example, the Paal–Knorr synthesis, a classic method for preparing furans from 1,4-dicarbonyl compounds, has been efficiently catalyzed by the ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bmim]HSO4) without the need for an additional organic solvent. tandfonline.com This method allows for the easy separation of the furan product via extraction, and the ionic liquid can be recovered and reused multiple times without significant loss of activity. tandfonline.com Similarly, 1-Ethyl-3-methylimidazolium acetate (B1210297) has been used as both a catalyst and medium for synthesizing chromeno[4,3-d]pyrimidine-2,5-diones from furan-2-carbaldehyde and other substrates, showcasing a simple, high-yield, and environmentally friendly protocol. benthamdirect.com

Deep eutectic solvents (DESs), which share many of the green properties of ionic liquids, have also been explored. lookchem.com These mixtures, often formed from cheap and biodegradable components like choline (B1196258) chloride and a hydrogen bond donor, can act as dual solvent/catalyst systems. lookchem.com The use of heterogeneous catalysts, such as solid acids or supported metal catalysts, is another important strategy. nih.govnih.gov These catalysts can be easily separated from the reaction mixture, minimizing waste and allowing for continuous processes. For instance, heterogenized sulfonated graphitic carbon nitride has been shown to be a highly effective and recyclable solid acid organo-catalyst for converting carbohydrates into valuable furan derivatives. nih.gov

| Green Solvent/Catalyst System | Reaction Type | Advantages | Reference(s) |

| 1-butyl-3-methyl-imidazolium hydrogen sulfate ([bmim]HSO4) | Paal-Knorr furan synthesis | Solvent-free, reusable catalyst/medium, good to quantitative yields. | tandfonline.com |

| 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) | Multicomponent reaction involving furan-2-carbaldehyde | Catalyst- and solvent-free (IL acts as both), high yields, simple protocol. | benthamdirect.com |

| Deep Eutectic Solvents (DESs) | Synthesis of dihydrofurans | Dual solvent/catalyst, often biodegradable and low-cost components. | lookchem.com |

| Sulfonated graphitic carbon nitride (Sg-CN) | Carbohydrate dehydration to furans | Stable, recyclable solid organo-catalyst, quantitative yields. | nih.gov |

| Water | Various | Non-toxic, non-flammable, inexpensive. | rsc.orgmdpi.com |

| Supercritical CO2 | Various | Non-toxic, allows for easy product separation. | rsc.org |

Enzyme-Mediated Transformations for Reduced Environmental Impact

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers significant advantages in the context of green chemistry. nih.govfrontiersin.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), exhibit high selectivity (chemo-, regio-, and enantioselectivity), and are derived from renewable resources, thereby reducing energy consumption and the formation of unwanted byproducts. frontiersin.orgacs.org

In the realm of furan derivatives, biocatalysis has been successfully applied to the selective reduction of furan aldehydes like HMF and furfural. nih.gov For example, various enzymes, particularly alcohol dehydrogenases, and whole-cell biocatalysts have been employed to reduce the aldehyde group of HMF to produce 2,5-bis(hydroxymethyl)furan (BHMF), a valuable polymer building block. nih.govrsc.org This biocatalytic hydrogenation is a green alternative to chemical methods that often require harsh conditions and can lead to side reactions. nih.gov

Furthermore, enzymes like benzaldehyde (B42025) lyase have been used to catalyze the carboligation of 5-HMF, forming larger C12 furan compounds such as 5,5'-bis(hydroxymethyl)furoin (DHMF). nih.gov This demonstrates the potential of enzymes to facilitate C-C bond formation, expanding the molecular complexity of bio-based chemicals. While the direct enzymatic synthesis of this compound is not yet a widely reported transformation, the principles are well-established. The selective enzymatic reduction of one double bond in the furan ring of a suitable precursor, or the use of engineered enzymes, represents a promising future avenue for the sustainable production of this and other dihydrofuran derivatives. frontiersin.org

| Enzyme/Biocatalyst | Substrate | Product | Significance | Reference(s) |

| Alcohol Dehydrogenases / Whole Cells | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | Selective reduction of aldehyde under mild conditions. | nih.govacs.org |

| Alcohol Dehydrogenases / Whole Cells | Furfural (FF) | Furfuryl Alcohol (FAL) | Green alternative to chemical hydrogenation. | nih.gov |

| Benzaldehyde Lyase (from P. fluorescens) | 5-Hydroxymethylfurfural (HMF) | 5,5'-bis(hydroxymethyl)furoin (DHMF) | C-C bond formation to create larger bio-based molecules. | nih.gov |

Atom Economy and Waste Minimization in Dihydrofuran Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful as they minimize the generation of byproducts. jocpr.comnih.gov

The synthesis of the dihydrofuran ring can be achieved through cycloaddition reactions that exhibit excellent atom economy. mdpi.comacs.org For example, 1,3-dipolar cycloadditions have been used to generate furan-derived intermediates with perfect atom economy. nih.govmdpi.com In one such reaction, cyclooctyne (B158145) reacts with dialkyl acetylenedicarboxylates to form a furan intermediate where all atoms from the reactants are incorporated into the subsequent products. mdpi.com

Other highly atom-economical routes to dihydrofurans include:

[3+2] Cycloadditions: An iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes produces tetrahydrofurans with high efficiency and selectivity, demonstrating a powerful method for constructing five-membered rings. acs.org

[4+1] Cycloadditions: Copper-catalyzed cycloadditions of enones with diazo compounds can produce highly substituted 2,3-dihydrofurans. organic-chemistry.org

Codimerization Reactions: Ruthenium-catalyzed codimerization of 2,3- or 2,5-dihydrofurans with α,β-unsaturated esters provides a direct route to functionalized 2-alkylidenetetrahydrofurans with high regio- and stereoselectivity. rsc.orgkyoto-u.ac.jp

These synthetic strategies stand in contrast to less atom-economical reactions like substitutions or eliminations, which inherently produce stoichiometric byproducts that must be treated as waste. jocpr.com By designing synthetic pathways to this compound and related structures that prioritize cycloadditions and other addition-type reactions, chemists can significantly reduce waste at the molecular level, aligning the production process with the core principles of sustainability. jocpr.comacs.org

Ix. Applications of 4,5 Dihydrofuran 2 Carbaldehyde As a Versatile Synthetic Building Block

Role as an Intermediate in the Production of 5-Hydroxymethylfurfural (B1680220) (HMF)

5-Hydroxymethylfurfural (HMF) is a critical bio-based platform chemical derived from the acid-catalyzed dehydration of C6 sugars like fructose (B13574) and glucose. acs.orgnih.gov It is a precursor to a wide range of valuable chemicals and biofuels, including 2,5-furandicarboxylic acid (FDCA), 2,5-dimethylfuran (B142691) (DMF), and levulinic acid. nih.govnih.gov The established mechanism for HMF formation from glucose involves an initial isomerization to fructose, followed by a series of dehydration steps. atibt.org

While furanic aldehydes are central to this area of biorefining, the specific role of 4,5-dihydrofuran-2-carbaldehyde as a direct intermediate in the primary industrial pathways for HMF production is not extensively documented in scientific literature. The conversion of hexoses to HMF is generally understood to proceed through acyclic or furanose intermediates that undergo sequential water elimination. acs.org One proposed mechanism for the conversion of glucose without a distinct isomerization catalyst suggests the formation of tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furaldehyde, a related but more saturated furanic structure, which then dehydrates further to yield HMF. acs.org

Precursor for the Synthesis of Bio-Based Platform Chemicals

Bio-based platform chemicals are fundamental molecules derived from biomass that can be converted into a spectrum of value-added products. units.it Furanic compounds, particularly HMF and furfural (B47365) (furan-2-carbaldehyde), are cornerstone platform chemicals. rsc.orgresearchgate.net Given its structure, this compound holds potential as a precursor for various C4 and C5 chemicals.

The chemical reactivity of this compound is analogous to that of furfural, a well-established platform chemical. For instance, the oxidation of furfural is a known route to produce derivatives of 2(5H)-furanone (also known as γ-crotonolactone), which are themselves valuable intermediates for biologically active compounds. nih.govacs.org Following this precedent, this compound could potentially be transformed through oxidation, reduction, and other modifications to yield a variety of functionalized C5 building blocks.

Furthermore, the oxidation of furfural has been shown to produce 5-hydroxy-2(5H)-furanone (5H5F), a versatile C4 platform chemical that can be converted into maleic acid, γ-butyrolactone, 1,4-butanediol, and 2-pyrrolidone. researchgate.net This suggests a potential pathway where the dihydrofuran ring could be modified to access similar high-value bio-based chemicals.

Table 1: Potential Platform Chemicals Derivable from Furanic Aldehydes This table is based on established conversions of the related platform chemical, furfural, illustrating the potential pathways for this compound.

| Furanic Precursor | Reaction Type | Resulting Platform Chemical | Potential Application |

|---|---|---|---|

| Furfural (analogue) | Oxidation | 2(5H)-Furanone derivatives | Pharmaceutical intermediates nih.govacs.org |

| Furfural (analogue) | Oxidation | 5-Hydroxy-2(5H)-furanone | Precursor to C4 chemicals (e.g., maleic acid, 1,4-butanediol) researchgate.net |

| This compound | Hydrogenation | Tetrahydrofuran-2-methanol | Solvents, monomers |

| This compound | Oxidation | Dihydrofuran-2-carboxylic acid | Monomers, fine chemicals |

Utility in the Construction of Biologically Active Molecules with a Dihydrofuran Scaffold

The furan (B31954) and dihydrofuran moieties are prevalent structural motifs in a vast number of natural products and pharmacologically active compounds. nih.govresearchgate.net The aldehyde group of furan-2-carbaldehydes serves as a reactive handle for building molecular complexity, making these compounds valuable starting materials in medicinal chemistry.

Substituted furan-2-carbaldehydes are frequently used in condensation reactions to create larger, more complex structures with demonstrated biological activity. For example, they can undergo Claisen-Schmidt condensation with ketones to form chalcones, which are precursors to various heterocyclic systems like pyrazoles and isoxazoles. nih.gov Research has shown that chalcones derived from substituted furan-2-carbaldehydes can be used to synthesize pyrazoline derivatives that exhibit inhibitory activity on tubulin polymerization, a key target in cancer therapy. nih.gov

Similarly, furan-2-carbaldehydes react with hippuric acid to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, which are important intermediates for synthesizing α,β-unsaturated α-amino acids and other novel heterocyclic compounds. researchgate.net The reactivity of the aldehyde group in these transformations highlights the potential of this compound to serve as a key building block for a diverse range of biologically relevant molecules.

Table 2: Examples of Biologically Active Scaffolds Synthesized from Furan-2-Carbaldehyde Derivatives

| Starting Aldehyde Type | Reaction Partner(s) | Resulting Scaffold | Potential Biological Activity |

|---|---|---|---|

| Substituted Furan-2-carbaldehyde | Substituted Acetophenones | Chalcones | Antimicrobial, Precursor to other heterocycles |

| Substituted Furan-2-carbaldehyde | Chalcones, Hydrazine Hydrate | Pyrazolines | Tubulin Polymerization Inhibition nih.gov |

| Substituted Furan-2-carbaldehyde | Chalcones, Hydroxylamine Hydrochloride | Isoxazoles | Anticancer nih.gov |

| Substituted Furan-2-carbaldehyde | Hippuric Acid | 1,3-Oxazol-5(4H)-ones | Synthetic intermediates for amino acids researchgate.net |

Integration into Multi-Component and Cascade Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Aldehydes are common components in many named MCRs.

The aldehyde functionality of this compound allows for its direct integration into powerful MCRs. A prominent example is the Hantzsch dihydropyridine synthesis, a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source. This reaction is a cornerstone for producing 1,4-dihydropyridine (1,4-DHP) derivatives, a class of compounds famous for their use as calcium channel blockers and other pharmacological activities. ijcrt.orgmdpi.com The use of a furan-based aldehyde in this reaction introduces the furan scaffold into the final DHP structure.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. researchgate.net This strategy allows for the construction of complex molecular architectures from simple precursors in a highly efficient manner. For instance, furan derivatives can be utilized in cascade sequences to produce functionalized tetrahydrofurans or cyclopentenones. rsc.orgresearchgate.net The reactivity of the aldehyde and the dihydrofuran ring in this compound makes it a suitable candidate for designing novel cascade reactions to access complex heterocyclic systems.

X. Future Research Directions and Emerging Opportunities

Development of Novel and Highly Selective Synthetic Routes

While methods for synthesizing dihydrofuran derivatives exist, the pursuit of novel, more efficient, and highly selective routes remains a critical research area. Future efforts will likely concentrate on the development of catalytic systems that offer greater control over stereoselectivity. researchgate.net The use of chiral ligands in metal-catalyzed reactions, for instance, holds promise for the asymmetric synthesis of specific enantiomers of dihydrofuran derivatives, which is crucial for pharmaceutical applications. organic-chemistry.org

Furthermore, the development of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, is a key goal. researchgate.net This approach not only improves efficiency by reducing the need for intermediate purification steps but also minimizes waste, aligning with the principles of green chemistry. Researchers are exploring domino reactions and multi-component cascade reactions to access complex dihydrofuran structures from simple starting materials. researchgate.net

| Synthetic Strategy | Focus Area | Potential Advantages |

| Asymmetric Catalysis | Enantioselective synthesis | Access to specific stereoisomers for biological applications |

| One-Pot Reactions | Domino and cascade sequences | Increased efficiency, reduced waste, and simplified procedures |

| Metal-Free Catalysis | Organocatalysis | Avoidance of toxic and expensive metal catalysts |

| Flow Chemistry | Continuous production | Enhanced safety, scalability, and reaction control |

Exploration of Unconventional Reactivity Patterns

The inherent reactivity of the enol ether moiety in 4,5-dihydrofuran-2-carbaldehyde offers a playground for discovering new chemical transformations. acs.org While ring-opening reactions at the C(5)–oxygen bond are common, recent studies have shown that unexpected ring-opening at the C(4)–C(5) bond can be achieved under specific conditions, leading to the formation of valuable 1,2-diketo building blocks. acs.org

Future research will likely delve deeper into these unconventional reaction pathways. This includes exploring the use of different electrophiles and catalysts to trigger novel ring-opening and ring-transformation reactions. acs.org The development of interrupted Johnson–Corey–Chaykovsky reactions is another promising area, which could lead to unexpected stereoselective cyclopropanation and epoxidation methodologies. researchgate.net Understanding and controlling these novel reactivity patterns will significantly expand the synthetic utility of dihydrofuran derivatives.

Integration with Advanced Catalytic Systems and Flow Chemistry

The integration of this compound chemistry with advanced catalytic systems and flow chemistry presents significant opportunities. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better temperature control, and improved scalability. youtube.com This is particularly relevant for exothermic reactions or when dealing with hazardous reagents. mdpi.com

The development of robust and recyclable catalysts is crucial for the successful implementation of flow chemistry. organic-chemistry.org Heterogeneous catalysts, such as metal-organic frameworks (MOFs) and supported metal nanoparticles, are attractive candidates due to their ease of separation and reuse. vapourtec.comfrontiersin.org The combination of flow chemistry with in-line analytical techniques, such as Raman spectroscopy and mass spectrometry, will enable real-time reaction monitoring and optimization, leading to more efficient and controlled synthetic processes. mdpi.com

Expansion of Applications in Sustainable Materials and Chemical Synthesis

The derivation of furan-based compounds from renewable biomass sources has positioned them as key players in the development of sustainable materials and chemicals. frontiersin.orgoriginmaterials.comnih.gov this compound, as a derivative, can be a valuable building block in this context. Future research will focus on transforming this compound into monomers for the synthesis of bio-based polymers with novel properties. mdpi.com

The conversion of furan (B31954) derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into valuable chemicals such as furan-2,5-dicarboxylic acid (FDCA), a potential replacement for petroleum-derived terephthalic acid in polyester (B1180765) production, is a major area of research. exlibrisgroup.comrsc.org Similar transformations of this compound could yield new platform chemicals for the synthesis of sustainable polymers, resins, and other materials.

In-depth Mechanistic Studies with Advanced Analytical Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing existing methods and developing new ones. Advanced analytical techniques will play a pivotal role in these investigations. For example, in-situ spectroscopic methods can provide real-time information about reaction intermediates and transition states. mdpi.com

Computational chemistry, including density functional theory (DFT) calculations, can be used to model reaction pathways and predict the most favorable routes. ncert.nic.in The use of isotope labeling studies can help to elucidate the movement of atoms during a reaction, providing crucial insights into the mechanism. mdpi.com Predicted collision cross-section values derived from techniques like ion mobility spectrometry-mass spectrometry can aid in the structural characterization of intermediates and products. uni.lu A comprehensive mechanistic understanding will empower chemists to design more rational and efficient synthetic strategies. nih.gov

Q & A

Q. Basic Research Focus

- NMR spectroscopy : and NMR identify stereochemical configurations (e.g., distinguishing 4R,5R vs. 4S,5S diastereomers) .

- HPLC-MS : Quantify trace impurities and degradation products in reaction mixtures .

- X-ray crystallography : Resolve crystal structures of stabilized derivatives (e.g., brominated analogs) to confirm regiochemistry .

How should researchers design experiments to minimize side reactions during the isolation of this compound?

Q. Advanced Research Focus

- Quenching protocols : Rapid cooling to 0°C after reaction completion prevents HMF formation from the dihydrofuran intermediate .

- Purification strategies : Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures .

- Stabilization : Derivatize the aldehyde group with hydrazine reagents (e.g., DNPH) to avoid polymerization .

What safety considerations are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., formic acid) .

- Waste disposal : Neutralize acidic residues before disposal and segregate organic waste for incineration .

How can isotopic labeling studies clarify the role of this compound in biomass conversion pathways?

Q. Advanced Research Focus

- labeling : Introduce deuterium at fructose C-1 to trace hydrogen transfer during cyclization .

- tracking : Monitor oxygen incorporation from solvent (DMSO) into the dihydrofuran ring using GC-IRMS .

What computational tools are recommended for modeling the stereochemical outcomes of this compound formation?

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : Simulate solvent effects on transition states in DMSO .

- DFT calculations : Optimize geometries of intermediates at the B3LYP/6-31G* level to predict enantiomeric excess .

How do solvent polarity and proticity affect the stability of this compound?

Q. Basic Research Focus

- Polar aprotic solvents (e.g., DMSO) : Stabilize intermediates via dipole interactions but may promote over-dehydration to HMF .

- Protic solvents (e.g., water) : Accelerate hydrolysis, leading to ring-opening and side products .

What strategies can mitigate data variability in quantifying this compound in complex reaction mixtures?

Q. Advanced Research Focus

- Internal standards : Use deuterated analogs (e.g., D-4,5-Dihydrofuran-2-carbaldehyde) for HPLC-MS calibration .

- Triangulation : Combine NMR, HPLC, and UV-Vis data to cross-validate concentrations .

How can researchers leverage kinetic studies to optimize the yield of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。